2-(Propan-2-yl)pyrimidin-4-ol
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Overview
Description
“2-(Propan-2-yl)pyrimidin-4-ol” is a pyrimidine compound . It has been identified as a major metabolite of the pesticide diazinon . The molecular formula of this compound is C7H10N2O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring with a hydroxyl group at the 4-position and an isopropyl group at the 2-position .
Physical and Chemical Properties Analysis
The average mass of “this compound” is 138.167 Da, and its monoisotopic mass is 138.079315 Da .
Scientific Research Applications
Anticancer Potential of Pyrimidines
Pyrimidines, including structures like 2-(Propan-2-yl)pyrimidin-4-ol, have shown significant anticancer activity. The diverse pharmacological activities of pyrimidines are attributed to their ability to interact with various enzymes, targets, and receptors. Their cell-killing effects through varied mechanisms highlight their potential as future drug candidates in cancer therapy. Among the research, 59 patents on pyrimidine-based anticancer agents were published between 2009-2014, emphasizing the growing interest in this field. The compounds' structures, their IC50 values, and the enzymes/receptors/targets involved in their anticancer evaluation are well-documented, suggesting a promising future for pyrimidine scaffolds in cancer treatment (Kaur et al., 2014).
Anti-inflammatory Activities of Pyrimidines
Pyrimidines exhibit a wide range of pharmacological effects, including significant anti-inflammatory properties. These effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis methods for pyrimidines, their anti-inflammatory effects, and structure–activity relationships (SARs) have been comprehensively reviewed, revealing that many pyrimidines show potent anti-inflammatory effects. This review provides several research guidelines for the development of new pyrimidines as anti-inflammatory agents (Rashid et al., 2021).
Applications in Hybrid Catalyst Synthesis
The pyranopyrimidine core, closely related to this compound, is crucial for medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the broad applicability of pyrimidines in developing lead molecules. This review covers synthetic pathways using various hybrid catalysts and focuses on the synthetic application of pyrimidines from 1992 to 2022, showcasing the wide-ranging catalytic applications for developing potential drug candidates (Parmar et al., 2023).
Comprehensive Review on Medicinal and Biological Potential
Pyrimidines, including this compound derivatives, are recognized for their extensive anticancer, anti-HIV, antifungal, and antibacterial activities. This comprehensive review provides insights into clinically approved pyrimidine-containing drugs and reports based on the broad-spectrum activities of pyrimidine analogs. It highlights the main aspects of pyrimidine analogs in drug discovery, emphasizing their potential as attractive scaffolds for the development of new drugs (JeelanBasha & Goudgaon, 2021).
Mechanism of Action
Mode of Action
2-(Propan-2-yl)pyrimidin-4-ol interacts with its targets by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal energy production in the cell, leading to cell death . The mode of action of this compound is different from other fungicides, which makes it a promising compound in the fight against pesticide resistance .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex I, the compound disrupts the normal flow of electrons in the chain, leading to a decrease in ATP production . This energy deficit can lead to cell death, particularly in rapidly dividing cells such as fungi .
Pharmacokinetics
The compound’s effectiveness against fungi suggests that it is well-absorbed and distributed in the target organisms
Result of Action
The primary result of the action of this compound is the death of the target cells . By disrupting the energy production in the cell, the compound induces cell death, effectively controlling the growth of fungi .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which include 2-(Propan-2-yl)pyrimidin-4-ol, have a wide range of pharmacological activities .
Cellular Effects
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, and antitumor effects .
Properties
IUPAC Name |
2-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)7-8-4-3-6(10)9-7/h3-5H,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMDOVUGJNEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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